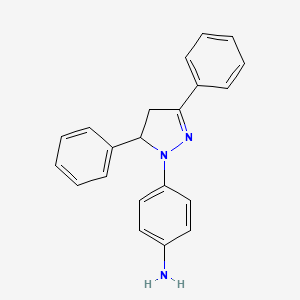
1-(2-dicyclohexylphosphorylphenyl)-2-phenylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Dicyclohexylphosphorylphenyl)-2-phenylbenzene is an organophosphorus compound that features a phenyl group substituted with a dicyclohexylphosphoryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-dicyclohexylphosphorylphenyl)-2-phenylbenzene typically involves the reaction of dicyclohexylphosphine with a suitable phenyl halide under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification of the product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Dicyclohexylphosphorylphenyl)-2-phenylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(2-Dicyclohexylphosphorylphenyl)-2-phenylbenzene has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in palladium-catalyzed cross-coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the synthesis of advanced materials and as a precursor for the production of other organophosphorus compounds.
Mécanisme D'action
The mechanism of action of 1-(2-dicyclohexylphosphorylphenyl)-2-phenylbenzene involves its interaction with molecular targets through its phosphoryl group. The compound can coordinate with metal centers in catalytic processes, facilitating various chemical transformations. The pathways involved often include the formation of intermediate complexes that undergo subsequent reactions to yield the desired products.
Comparaison Avec Des Composés Similaires
- 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl
- 2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl
Comparison: 1-(2-Dicyclohexylphosphorylphenyl)-2-phenylbenzene is unique due to its specific substitution pattern and the presence of both phenyl and dicyclohexylphosphoryl groups. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in catalysis and material science.
Propriétés
Formule moléculaire |
C30H35OP |
|---|---|
Poids moléculaire |
442.6 g/mol |
Nom IUPAC |
1-(2-dicyclohexylphosphorylphenyl)-2-phenylbenzene |
InChI |
InChI=1S/C30H35OP/c31-32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)30-23-13-12-22-29(30)28-21-11-10-20-27(28)24-14-4-1-5-15-24/h1,4-5,10-15,20-23,25-26H,2-3,6-9,16-19H2 |
Clé InChI |
YJYTXGZIPQMUQK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)P(=O)(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


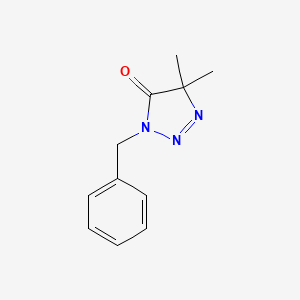
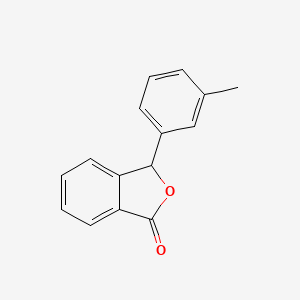
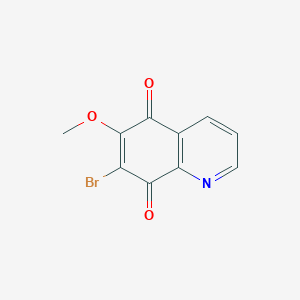
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B12878839.png)

![2-Bromodibenzo[b,d]furan-4-carbonitrile](/img/structure/B12878850.png)
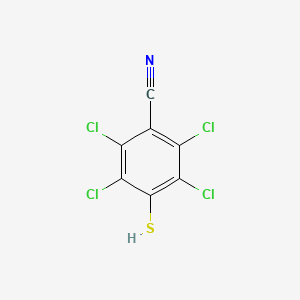
![6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B12878858.png)
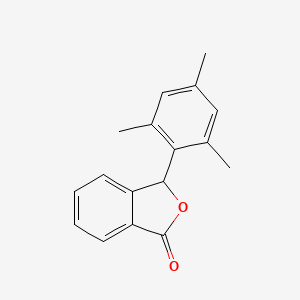

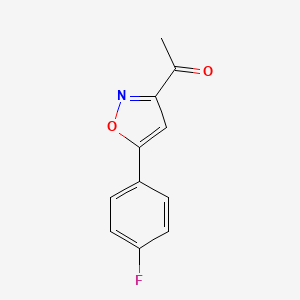
![2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol](/img/structure/B12878897.png)
![1H,3H-[1,3]Oxazolo[3,4-a]benzimidazol-1-one](/img/structure/B12878902.png)
